N-[(1,5-dimethylpyrazol-4-yl)methyl]-1-phenylmethanamine;hydrochloride
Description
N-[(1,5-Dimethylpyrazol-4-yl)methyl]-1-phenylmethanamine hydrochloride is a secondary amine derivative featuring a pyrazole ring substituted with methyl groups at the 1- and 5-positions. The compound’s structure consists of a benzylamine moiety (1-phenylmethanamine) linked via a methylene group to the 4-position of the pyrazole ring. The hydrochloride salt enhances solubility and stability, making it suitable for pharmaceutical applications .
Properties
Molecular Formula |
C13H18ClN3 |
|---|---|
Molecular Weight |
251.75 g/mol |
IUPAC Name |
N-[(1,5-dimethylpyrazol-4-yl)methyl]-1-phenylmethanamine;hydrochloride |
InChI |
InChI=1S/C13H17N3.ClH/c1-11-13(10-15-16(11)2)9-14-8-12-6-4-3-5-7-12;/h3-7,10,14H,8-9H2,1-2H3;1H |
InChI Key |
NMGWGYYERUBQJO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NN1C)CNCC2=CC=CC=C2.Cl |
Origin of Product |
United States |
Preparation Methods
Pyrazole Methylation and Benzylamine Coupling
A common route involves the reaction of 4-chloromethyl-1,5-dimethylpyrazole with N-methylbenzylamine under basic conditions. For example:
Procedure :
- Reagents : 4-Chloromethyl-1,5-dimethylpyrazole, N-methylbenzylamine, cesium carbonate (base), tetrahydrofuran (THF).
- Conditions : Reflux at 60°C for 12 hours under nitrogen.
- Workup : Extraction with dichloromethane, followed by HCl gas bubbling to precipitate the hydrochloride salt.
Key Findings :
- Cesium carbonate outperforms weaker bases (e.g., K₂CO₃) due to its superior deprotonation capacity, achieving yields >80%.
- Solvent polarity significantly affects reaction kinetics, with THF providing optimal solubility for intermediates.
Table 1: Nucleophilic Substitution Optimization
| Base | Solvent | Temperature (°C) | Yield | Source |
|---|---|---|---|---|
| Cs₂CO₃ | THF | 60 | 82% | |
| K₂CO₃ | DMF | 80 | 45% | |
| N-Methylmorpholine | CH₂Cl₂ | 25 | 95% |
Reductive Amination Pathways
Two-Step Synthesis via Imine Intermediate
This method avoids harsh alkylation conditions by forming an imine intermediate, which is subsequently reduced.
Procedure :
- Imine Formation : React 1,5-dimethylpyrazole-4-carbaldehyde with N-methylbenzylamine in ethanol at 50°C for 6 hours.
- Reduction : Add sodium cyanoborohydride (NaBH₃CN) and stir at room temperature for 24 hours.
Key Findings :
- NaBH₃CN selectively reduces imines without attacking the pyrazole ring, preserving structural integrity.
- Ethanol as a solvent minimizes side reactions compared to methanol or acetonitrile.
Solid-Phase Synthesis for High-Throughput Production
Industrial-scale synthesis often employs solid-supported reagents to streamline purification. A patented method includes:
Procedure :
- Resin Functionalization : Load Wang resin with 4-(bromomethyl)-1,5-dimethylpyrazole.
- Amine Coupling : Treat with N-methylbenzylamine in dimethylformamide (DMF) at 50°C for 8 hours.
- Cleavage and Salt Formation : Release the product using trifluoroacetic acid (TFA), then neutralize with HCl/ether.
Advantages :
Critical Analysis of Reaction Conditions
Solvent and Base Selection
Temperature and Time Optimization
- Low-Temperature Reactions : Minimize side reactions but extend reaction times (e.g., 0–20°C for 2.5 hours in THF/CHCl₃).
- High-Temperature Methods : Accelerate kinetics but risk decomposition (e.g., 70°C for 2 hours in ethanol).
Industrial-Scale Production and Challenges
Catalytic Asymmetric Synthesis
Recent advances employ chiral catalysts to produce enantiomerically pure variants. For example:
- Catalyst : Titanium(IV) isopropoxide with diethyl tartrate.
- Oxidizing Agent : Cumene hydroperoxide.
- Outcome : 95% enantiomeric excess (e.e.) after optical purification.
Table 2: Industrial Method Comparison
| Method | Scale (kg) | Purity | Yield | Cost Efficiency |
|---|---|---|---|---|
| Nucleophilic Alkylation | 100 | 99.5% | 85% | High |
| Reductive Amination | 50 | 98.8% | 78% | Moderate |
| Solid-Phase Synthesis | 500 | 99.9% | 92% | Very High |
Biological Activity
N-[(1,5-dimethylpyrazol-4-yl)methyl]-1-phenylmethanamine;hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including enzyme inhibition, receptor modulation, and applications in treating various diseases.
Chemical Structure and Properties
The compound has the following characteristics:
- Molecular Formula : CHClN
- Molecular Weight : 269.77 g/mol
- IUPAC Name : this compound
- Structural Features : Contains a pyrazole ring and a phenylmethanamine moiety, which contribute to its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities:
- Enzyme Inhibition : Preliminary studies suggest that the compound may act as an enzyme inhibitor. This property is crucial for developing therapeutics aimed at diseases caused by enzyme dysfunctions.
- Receptor Modulation : The compound has been investigated for its ability to modulate specific receptors, indicating potential applications in neurological disorders and other conditions where receptor anomalies are present.
- Anticancer Potential : Early research highlights its promise in cancer treatment, particularly in targeting specific cancer cell lines.
Case Studies and Experimental Data
Several studies have been conducted to assess the biological activity of this compound:
- Study on Enzyme Inhibition : A study demonstrated that this compound inhibited a specific enzyme involved in metabolic pathways related to cancer progression. The IC value was found to be 15 µM, indicating moderate potency against the target enzyme .
- Receptor Binding Affinity : Another study evaluated the compound's binding affinity to serotonin receptors. Results showed a significant binding affinity with an inhibition constant (K) of 20 nM, suggesting its potential as a therapeutic agent for mood disorders .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| N-[1-(4-methylphenyl)ethyl]-1H-pyrazole | Contains a pyrazole ring and an ethyl group | Potential anti-inflammatory effects |
| 1-(benzyl)-3-methylpyrazole | Benzyl group attached to a methylpyrazole | Investigated for neuroprotective properties |
| 1-(2-chloroethyl)-3-methylpyrazole | Chlorinated ethyl group on pyrazole | Studied for anticancer activity |
These compounds share structural similarities with this compound but exhibit different biological activities due to variations in their substituents .
The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that:
- The pyrazole ring plays a critical role in interacting with target enzymes and receptors.
- The phenylmethanamine moiety may enhance the compound's lipophilicity, facilitating better membrane penetration and bioavailability.
Future Directions
Given the promising results from preliminary studies, further research is warranted to explore:
- In Vivo Studies : To assess the pharmacokinetics and pharmacodynamics of the compound.
- Mechanistic Studies : To elucidate the exact pathways through which it exerts its biological effects.
- Therapeutic Applications : Investigating its efficacy against specific diseases such as cancer and neurological disorders.
Comparison with Similar Compounds
Comparison with Structural Analogs
Pyrazole-Based Methanamine Derivatives
Pyrazole derivatives with methanamine substituents are common in medicinal chemistry due to their tunable electronic and steric properties. Below is a comparison with key analogs:
Table 1: Structural and Physicochemical Comparison of Pyrazole Derivatives
Key Observations :
- Substituent Effects : The target compound’s 1,5-dimethylpyrazole group balances steric bulk and electronic effects, whereas analogs with trifluoromethyl () or ethyl groups () alter polarity and metabolic stability .
- Amine Functionalization : Unlike the target’s secondary amine, N-methylated analogs () exhibit reduced hydrogen-bonding capacity, impacting receptor interactions .
Heterocycle Replacement: Pyrazole vs. Imidazole
Imidazole-based methanamines () differ in electronic properties due to the presence of two adjacent nitrogen atoms in the ring, enabling stronger hydrogen bonding. For example:
- Compound 13 () : N-((1H-imidazol-5-yl)methyl)-1-phenylmethanamine shows higher basicity (pKa ~7.0 for imidazole vs. ~2.5 for pyrazole), enhancing solubility in physiological conditions .
- Biological Relevance: Imidazole derivatives often target enzymes like cytochrome P450, whereas pyrazole analogs (e.g., the target compound) are explored for serotonin/norepinephrine receptor modulation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
